Cas no 590376-71-9 ((5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole-based heterocyclic compound featuring a dihydroxybenzylidene substituent and a reactive mercapto group. Its conjugated structure and functional groups contribute to its potential as a versatile intermediate in organic synthesis and coordination chemistry. The presence of hydroxyl and thiol moieties enhances its chelating properties, making it suitable for metal ion binding applications. Additionally, the thiazol-4(5H)-one scaffold is of interest in medicinal chemistry due to its bioisosteric relevance to pharmacophores. This compound exhibits stability under controlled conditions and can serve as a precursor for further derivatization, offering utility in the development of bioactive molecules or materials with tailored electronic properties.
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure
590376-71-9 structure
商品名:(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS番号:590376-71-9
MF:C10H7NO3S2
メガワット:253.29748
MDL:MFCD04969084
CID:1085715
PubChem ID:19619454

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 化学的及び物理的性質

名前と識別子

    • (E)-5-(2,3-Dihydroxybenzylidene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
    • (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)
    • 590376-71-9
    • (5E)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • AKOS000307343
    • ALBB-009134
    • MFCD04969084
    • AKOS B018383
    • MDL: MFCD04969084
    • インチ: InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4+
    • InChIKey: NLLGSRAFJAIEKU-QPJJXVBHSA-N
    • ほほえんだ: OC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1O

計算された属性

  • せいみつぶんしりょう: 252.98700
  • どういたいしつりょう: 252.98673543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 127Ų

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 479.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 243.9±31.5 °C
  • PSA: 133.99000
  • LogP: 1.43350
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one セキュリティ情報

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1266916-1g
AKOS B018383
590376-71-9 95%
1g
$165 2024-06-06
eNovation Chemicals LLC
Y1266916-5g
AKOS B018383
590376-71-9 95%
5g
$475 2024-06-06
Matrix Scientific
040158-500mg
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
590376-71-9
500mg
$76.00 2023-09-05
abcr
AB214968-5g
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; .
590376-71-9 95%
5g
€552.30 2025-02-19
A2B Chem LLC
AG71109-5g
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one
590376-71-9 95%
5g
$318.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738766-5g
5-(2,3-Dihydroxybenzylidene)-2-thioxothiazolidin-4-one
590376-71-9 98%
5g
¥2302.00 2024-05-07
1PlusChem
1P00EEG5-5g
AKOS B018383
590376-71-9 95%
5g
$358.00 2025-02-27
eNovation Chemicals LLC
Y1266916-1g
AKOS B018383
590376-71-9 95%
1g
$165 2025-02-21
abcr
AB214968-1 g
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
590376-71-9
1 g
€179.70 2023-07-20
TRC
D453915-50mg
(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
590376-71-9
50mg
$ 50.00 2022-06-05

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 関連文献

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneに関する追加情報

The Chemical Compound CAS No 590376-71-9: (5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

The compound CAS No 590376-71-9, also known as (5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, is a fascinating organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are well-known for their diverse biological activities and applications in drug design. The structure of this compound is characterized by a thiazole ring system, which is fused with a diketone moiety and substituted with a 2,3-dihydroxybenzylidene group. This unique combination of functional groups makes it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the importance of thiazolidinones in medicinal chemistry, particularly due to their ability to act as inhibitors of various enzymes and receptors. The presence of the 2,3-dihydroxybenzylidene group in this compound introduces additional complexity to its structure, potentially enhancing its bioactivity. Researchers have explored the use of this compound in the development of anti-inflammatory agents, antioxidants, and even anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase enzymes, which are key players in inflammation.

In addition to its pharmacological applications, the compound has also been studied for its potential in materials science. The thiazole ring system is known for its thermal stability and mechanical strength, making it a promising candidate for the development of advanced polymers and composites. Recent advancements in polymer chemistry have utilized similar structures to create high-performance materials with applications in aerospace and electronics.

The synthesis of (5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the benzylidene group through condensation reactions. The exact synthetic pathway may vary depending on the desired stereochemistry and purity levels. Researchers have optimized these methods to achieve higher yields and better control over the product's properties.

From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into the compound's molecular structure, purity, and stability under different conditions.

One of the most exciting developments involving this compound is its potential use in green chemistry. Scientists have explored its role as a catalyst in environmentally friendly chemical reactions. For example, studies have shown that this compound can facilitate the synthesis of bioactive molecules under mild conditions, reducing the need for hazardous reagents and solvents.

In conclusion, CAS No 590376-71-9 represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and sustainable chemical processes. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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(CAS:590376-71-9)(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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清らかである:99%
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価格 ($):228.0